

An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate

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Compound of Interest

Compound Name: *Methyl 3-amino-4-phenylbutanoate*

Cat. No.: *B148676*

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129042-93-9

This technical guide provides a comprehensive overview of **Methyl 3-amino-4-phenylbutanoate**, a compound of interest in the fields of neuroscience and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological activity, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Methyl 3-amino-4-phenylbutanoate is the methyl ester of 3-amino-4-phenylbutanoic acid. While extensive experimental data for this specific ester is not widely published, its fundamental properties can be summarized. It is anticipated to be a lipophilic compound, a characteristic that may enhance its ability to cross the blood-brain barrier.

Property	Value	Source
CAS Number	129042-93-9	[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1]
Molecular Weight	193.24 g/mol	[1]
Appearance	White to off-white solid	Inferred from related compounds
Purity	≥95% (typical for commercial samples)	[2]

Note: Some physical properties like melting and boiling points are not readily available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of **Methyl 3-amino-4-phenylbutanoate** can be logically approached through the esterification of 3-amino-4-phenylbutanoic acid. While specific protocols for the direct synthesis of the methyl ester are not extensively detailed in peer-reviewed literature, a general and reliable method involves the reaction of the parent amino acid with methanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification of 3-amino-4-phenylbutanoic acid

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-phenylbutanoic acid (1 equivalent).
- **Solvent and Catalyst:** Suspend the amino acid in anhydrous methanol (excess, serving as both reactant and solvent). Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the cooled solution.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

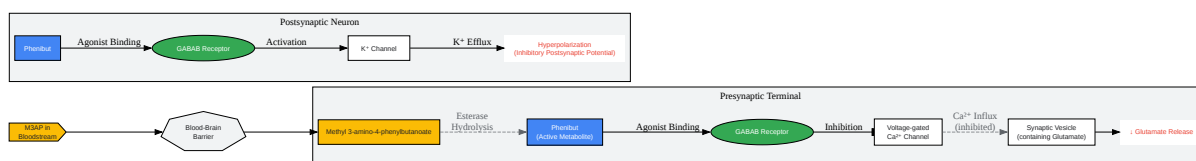
- Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude **Methyl 3-amino-4-phenylbutanoate**. Further purification can be achieved by column chromatography on silica gel.

Biological Activity and Potential Mechanism of Action

Methyl 3-amino-4-phenylbutanoate is structurally related to phenibut (4-amino-3-phenylbutanoic acid), a known central nervous system depressant.[3][4] It is hypothesized that **Methyl 3-amino-4-phenylbutanoate** functions as a prodrug of 4-amino-3-phenylbutanoic acid (phenibut).[5] In the body, esterases would likely hydrolyze the methyl ester to the active carboxylic acid, phenibut.

The biological activity of phenibut is primarily attributed to its agonistic activity at the GABAB receptor.[3][4] GABA (γ -aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial in regulating neuronal excitability.[6]

Proposed Mechanism of Action



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Caption: Proposed mechanism of action of **Methyl 3-amino-4-phenylbutanoate**.

As illustrated, **Methyl 3-amino-4-phenylbutanoate** is expected to cross the blood-brain barrier and subsequently be hydrolyzed to phenibut. Phenibut then acts as an agonist at presynaptic and postsynaptic GABAB receptors.

- Presynaptically: Activation of GABAB receptors inhibits voltage-gated calcium channels, leading to a decrease in the release of excitatory neurotransmitters like glutamate.
- Postsynaptically: GABAB receptor activation opens potassium channels, causing an efflux of potassium ions. This leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and reduced neuronal excitability.[6]

Applications in Drug Development and Research

The structural similarity of **Methyl 3-amino-4-phenylbutanoate** to phenibut suggests its potential as a research chemical for studying the GABAergic system. Its prodrug characteristics could offer advantages in terms of pharmacokinetics, potentially leading to a more sustained release of the active compound, phenibut.

This compound and its derivatives are valuable tools for:

- Probing GABAB Receptor Function: Investigating the role of GABAB receptors in various neurological processes and disorders.
- Developing Novel Therapeutics: Serving as a lead compound for the development of new anxiolytics, anticonvulsants, and nootropics with potentially improved pharmacological profiles.
- Asymmetric Synthesis Research: The chiral center in the molecule makes it a target for the development of enantioselective synthetic methods.^{[7][8][9][10]}

Safety and Handling

As with any research chemical, **Methyl 3-amino-4-phenylbutanoate** should be handled with care in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Methyl 3-amino-4-phenylbutanoate is a compound with significant potential for research in neuroscience and drug development. Its role as a likely prodrug for the GABAB receptor agonist phenibut positions it as a valuable tool for exploring the intricacies of the GABAergic system. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential.

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